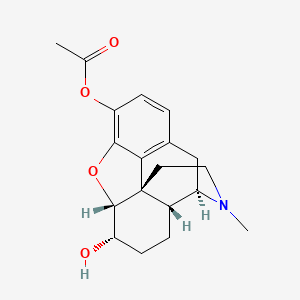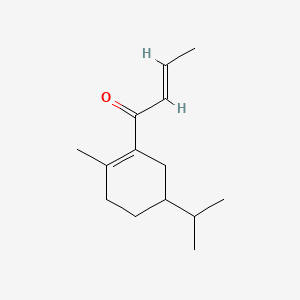
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C30H33Br6P It is known for its unique structure, which includes a cyclododecyl ring substituted with five bromine atoms and a triphenylphosphonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide typically involves the bromination of cyclododecane followed by the introduction of the triphenylphosphonium group. The reaction conditions often require the use of bromine or brominating agents under controlled temperatures to ensure selective bromination at the desired positions on the cyclododecyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions
Analyse Des Réactions Chimiques
Types of Reactions
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the phosphonium group.
Substitution: The bromine atoms on the cyclododecyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups onto the cyclododecyl ring.
Applications De Recherche Scientifique
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of brominated compounds and phosphonium salts.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, including its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of flame retardants and other industrial chemicals due to its brominated structure.
Mécanisme D'action
The mechanism by which (2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the phosphonium group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,5,6,10,11-Pentabromocyclododecane): Similar in structure but lacks the triphenylphosphonium group.
Triphenylphosphonium bromide: Contains the phosphonium group but lacks the brominated cyclododecyl ring.
Uniqueness
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide is unique due to the combination of a highly brominated cyclododecyl ring and a triphenylphosphonium group. This dual functionality provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
83949-31-9 |
|---|---|
Formule moléculaire |
C30H33Br6P |
Poids moléculaire |
904.0 g/mol |
Nom IUPAC |
(2,5,6,10,11-pentabromocyclododecyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H33Br5P.BrH/c31-25-17-10-18-26(32)29(35)21-30(28(34)20-19-27(25)33)36(22-11-4-1-5-12-22,23-13-6-2-7-14-23)24-15-8-3-9-16-24;/h1-9,11-16,25-30H,10,17-21H2;1H/q+1;/p-1 |
Clé InChI |
PLAPVJLKXWXNOF-UHFFFAOYSA-M |
SMILES canonique |
C1CC(C(CCC(C(CC(C(C1)Br)Br)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br)Br)Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



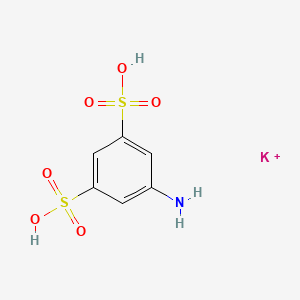
![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)
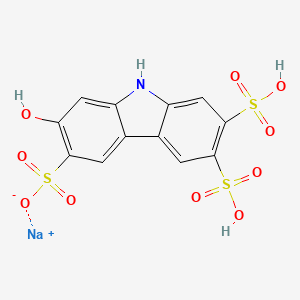
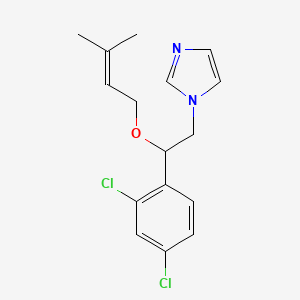
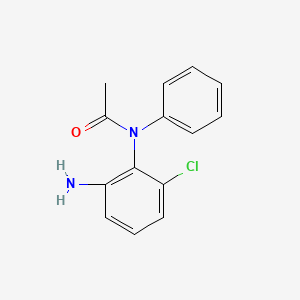
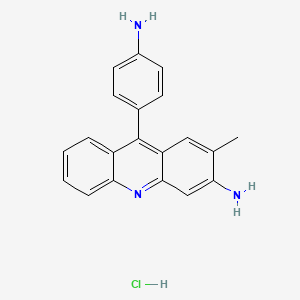
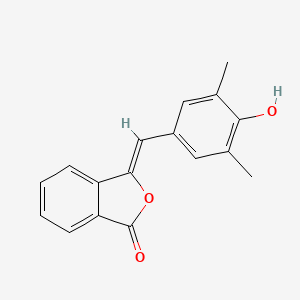
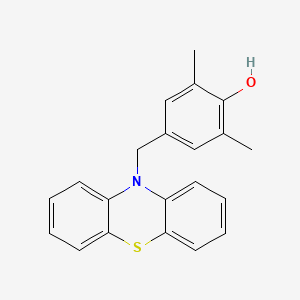
![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)
